(Z)-3-(((3,5-dimethoxyphenyl)amino)methylene)chroman-2,4-dione
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Overview
Description
(Z)-3-(((3,5-dimethoxyphenyl)amino)methylene)chroman-2,4-dione is a synthetic organic compound that belongs to the class of chroman derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(((3,5-dimethoxyphenyl)amino)methylene)chroman-2,4-dione typically involves the condensation of 3,5-dimethoxyaniline with chroman-2,4-dione under specific reaction conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or methanol are commonly used.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could convert the compound into its corresponding hydroquinone form.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce halogen, nitro, or sulfonyl groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(((3,5-dimethoxyphenyl)amino)methylene)chroman-2,4-dione can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as antioxidant, anti-inflammatory, or antimicrobial properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects in treating diseases related to oxidative stress or inflammation.
Industry
Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-3-(((3,5-dimethoxyphenyl)amino)methylene)chroman-2,4-dione would involve its interaction with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of oxidative enzymes or modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Chroman-2,4-dione derivatives: These compounds share the chroman-2,4-dione core structure but differ in their substituents.
3,5-Dimethoxyaniline derivatives: Compounds with the 3,5-dimethoxyaniline moiety but different core structures.
Uniqueness
What sets (Z)-3-(((3,5-dimethoxyphenyl)amino)methylene)chroman-2,4-dione apart is its unique combination of the chroman-2,4-dione core with the 3,5-dimethoxyaniline moiety, which may confer distinct biological activities and chemical reactivity.
Biological Activity
(Z)-3-(((3,5-dimethoxyphenyl)amino)methylene)chroman-2,4-dione is a synthetic derivative belonging to the chroman-2,4-dione class, which has garnered attention for its potential biological activities, particularly in cancer treatment. This compound's structure suggests it may exhibit significant cytotoxic properties, similar to other chroman derivatives that have been studied extensively.
Synthesis and Characterization
The synthesis of this compound typically involves multistep reactions starting from readily available precursors. The characterization of the compound is often conducted using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.
Cytotoxicity
Numerous studies have evaluated the cytotoxic effects of chroman-2,4-dione derivatives against various cancer cell lines. For instance, a study found that derivatives exhibited moderate cytotoxic activity against leukemia (HL-60 and MOLT-4) and breast cancer (MCF-7) cell lines. The compound showed the lowest IC50 values against HL-60 (42.0 ± 2.7 μM) and MOLT-4 (24.4 ± 2.6 μM), indicating potent activity against these cell lines .
Cell Line | IC50 (μM) | Compound |
---|---|---|
HL-60 | 42.0 ± 2.7 | Chroman Derivative |
MOLT-4 | 24.4 ± 2.6 | Chroman Derivative |
MCF-7 | 68.4 ± 3.9 | Chroman Derivative |
The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest. Studies indicate that these compounds can down-regulate anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic proteins such as P53 and Bax . Molecular docking studies have also shown that these compounds interact effectively with cyclin-dependent kinases (CDKs), which play a crucial role in cell division regulation .
Case Studies
- Anticancer Activity : A study on a series of chroman derivatives demonstrated their ability to induce DNA fragmentation in cancer cells, leading to cell death through apoptosis . The study highlighted that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells.
- Gene Expression Modulation : Research indicated that treatment with specific chroman derivatives resulted in significant changes in the mRNA expression levels of key regulatory genes involved in apoptosis and cell cycle progression . For example, compounds were shown to significantly increase P53 and Bax levels while decreasing Bcl-2 and CDK4 levels in treated breast cancer cells.
Properties
IUPAC Name |
3-[(3,5-dimethoxyphenyl)iminomethyl]-4-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-12-7-11(8-13(9-12)23-2)19-10-15-17(20)14-5-3-4-6-16(14)24-18(15)21/h3-10,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTVJTPRXNLMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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